molecular formula C104H178N26O25S2 B15198852 palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH

palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH

Cat. No.: B15198852
M. Wt: 2256.8 g/mol
InChI Key: YMLOFEANRZSEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide is modified with a palmitoyl group, which is a fatty acid chain, enhancing its stability and membrane affinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The palmitoyl group is introduced through a coupling reaction with palmitic acid, usually at the N-terminus of the peptide.

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methionine residues in the peptide can undergo oxidation to form methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups.

Major Products

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cell signaling and membrane interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive agent.

    Industry: Utilized in the development of cosmetic and pharmaceutical products.

Mechanism of Action

The palmitoyl group in the peptide enhances its membrane affinity, allowing it to interact with cell membranes more effectively. This interaction can influence various cellular processes, including signal transduction and protein localization. The peptide may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl-Gly-Gly-Gly: A simpler palmitoylated peptide used in cosmetic formulations.

    Palmitoyl-Lys-Thr-Thr-Lys-Ser: Another palmitoylated peptide with applications in skin care.

Uniqueness

Palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH is unique due to its specific amino acid sequence and the presence of multiple functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C104H178N26O25S2

Molecular Weight

2256.8 g/mol

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114)

InChI Key

YMLOFEANRZSEGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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